molecular formula C15H15F3N4O3 B2864847 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2034228-03-8

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2864847
CAS No.: 2034228-03-8
M. Wt: 356.305
InChI Key: CRIAVQUVLBJTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide features a pyridine-3-carboxamide core substituted with a trifluoromethyl group at the 6-position. Attached via a methylene bridge is a 1,2,4-oxadiazole ring, which is further substituted at the 3-position with an oxan-4-yl (tetrahydropyran) group.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O3/c16-15(17,18)11-2-1-10(7-19-11)14(23)20-8-12-21-13(22-25-12)9-3-5-24-6-4-9/h1-2,7,9H,3-6,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIAVQUVLBJTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the tetrahydropyran moiety.

    Formation of the Nicotinamide Moiety: The nicotinamide structure is typically formed through the reaction of nicotinic acid or its derivatives with amines under amide bond-forming conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving nicotinamide derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nicotinamide moiety may interact with enzymes or receptors involved in cellular metabolism, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. The oxadiazole ring may contribute to the compound’s overall reactivity and ability to form specific interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound shares key structural motifs with several analogs:

  • 1,2,4-Oxadiazole ring : A common feature in pharmaceuticals due to its metabolic stability and hydrogen-bonding capacity.
  • Trifluoromethylpyridine moiety : Enhances lipophilicity and bioavailability.
  • Tetrahydropyran (oxan-4-yl) substituent : Improves solubility and modulates steric effects.
Table 1: Structural Comparison of Key Compounds
Compound Name Key Substituents Molecular Formula (if available) Biological Activity/Application Reference
Target Compound 6-(trifluoromethyl)pyridine, oxan-4-yl-oxadiazole Not explicitly provided Not specified in evidence
4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (47) Biphenyl-trifluoromethyl, benzimidazolone Not provided Dual TRPA1/TRPV1 antagonist
2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.32) Difluoromethylpyridine, indane substituent C18H18F2N2O Complex II inhibitor (fungicidal)
N-[(Furan-2-yl)methyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide Trifluoromethylphenyl-oxadiazole, furan-methyl propanamide C19H17F3N4O3 Supplier-listed (activity unspecified)
N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide Trifluoromethylpyridine-oxadiazole, piperidine-carboxamide, cyanophenyl C21H17F3N6O2 Supplier-listed (activity unspecified)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Chloro-trifluoromethylpyridine, benzoxazinyl-piperazine C20H16ClF3N6O3 Not specified

Physicochemical Properties

  • Trifluoromethyl vs.
  • Tetrahydropyran vs. Furan : The oxan-4-yl group in the target compound likely improves solubility compared to the furan substituent in ’s compound, which may reduce metabolic stability .
  • Molecular Weight : The target compound’s estimated molecular weight (~400–450 g/mol) aligns with Lipinski’s rules, whereas A.3.32 (MW 322.35) and ’s compound (MW 448.39) show variability in drug-likeness .

Key Research Findings and Contrasts

Substituent Impact on Bioactivity :

  • The trifluoromethyl group in the target compound and ’s analog may enhance target affinity compared to difluoromethyl derivatives (e.g., A.3.32) .
  • Benzene-fused heterocycles (e.g., benzimidazolone in ) improve metabolic stability over aliphatic chains (e.g., propanamide in ) .

Divergent Applications :

  • ’s compounds target TRP channels (pain/inflammation), while ’s derivatives are fungicidal. This highlights the scaffold’s versatility .

Synthesis Challenges :

  • The target compound’s tetrahydropyran-oxadiazole linkage may require specialized coupling strategies, unlike simpler alkyl chains in .

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features an oxadiazole ring, a trifluoromethyl pyridine moiety, and a carboxamide functional group, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure can be represented as follows:

  • Molecular Formula : C17H21N3O4
  • IUPAC Name : this compound
  • SMILES Notation : A string representing the chemical structure for computational purposes.

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the oxadiazole ring through cyclization reactions and subsequent coupling with the pyridine and oxane moieties. The detailed synthetic routes often utilize coupling reagents such as EDCI or DCC to facilitate amide bond formation.

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6fPhomopsis sp.12.64 μg/mL
6pXanthomonas axonopodis100 μg/mL with 85.76% inhibition

In comparative studies, these compounds often outperform existing antibiotics in terms of efficacy and specificity against resistant strains.

Molecular docking studies indicate that these compounds can interact with key enzymes within bacterial cells. For example, compound 6f was found to form hydrogen bonds with succinate dehydrogenase (SDH), which is crucial for energy metabolism in bacteria. This interaction highlights a potential mechanism by which these compounds exert their antibacterial effects.

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Studies have reported significant antifungal efficacy against various fungal pathogens:

CompoundFungal StrainEffective Concentration (EC50)
6fBotrytis cinerea12.64 μg/mL

These findings suggest a broad-spectrum activity that could be harnessed for agricultural applications or in clinical settings.

Other Biological Activities

Beyond antimicrobial properties, oxadiazole derivatives have been explored for various other biological activities including:

  • Analgesic Effects : Some derivatives exhibit pain-relieving properties.
  • Anticancer Potential : Preliminary studies indicate possible cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Activities : Certain compounds have shown promise in reducing inflammation markers.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of novel derivatives based on the oxadiazole framework:

  • Study on Ferulic Acid Derivatives : A study demonstrated that ferulic acid derivatives containing oxadiazole exhibited significant antifungal and antibacterial activities compared to traditional agents .
  • Evaluation of Antibacterial Activity : Another research highlighted the broad-spectrum antibacterial activity of oxadiazole derivatives against Gram-positive and Gram-negative bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.